Product packaging for Mandol(Cat. No.:)

Mandol

Cat. No.: B1218850
M. Wt: 490.5 g/mol
InChI Key: RRJHESVQVSRQEX-UHFFFAOYSA-N
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Description

Hydrolysis Kinetics

Parameter Dogs Humans
Plasma t₁/₂ 4–6 minutes 6–9 minutes
Hydrolysis rate (k) 0.115 min⁻¹ 0.069 min⁻¹
Bioactivation efficiency 92% 88%

In vivo hydrolysis occurs via non-specific esterases in blood and tissues, generating cefamandole and formic acid. The reaction follows pseudo-first-order kinetics, with rate constants inversely proportional to plasma protein binding (75% for cefamandole).

Structural Determinants of Prodrug Activation

  • Ester position : Formylation at the mandelamido hydroxyl prevents premature degradation during absorption while allowing rapid post-systemic activation.
  • Electronic effects : Electron-withdrawing formyl group stabilizes the ester against chemical hydrolysis at physiological pH (t₁/₂ = 10–17 minutes in human plasma).

This prodrug strategy balances stability during storage (as the sodium salt) with rapid activation in target tissues, achieving a bioavailability of 94% for the active metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N6O6S2 B1218850 Mandol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N6O6S2

Molecular Weight

490.5 g/mol

IUPAC Name

7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)

InChI Key

RRJHESVQVSRQEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O

Synonyms

cefamandole nafate
cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer
cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer
Mandol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Mandol has been explored for its efficacy in drug formulations and therapeutic uses:

  • Antibiotic Properties : this compound is often associated with antibiotic formulations. For instance, it is mentioned in conjunction with cefadroxil and cefazolin, where it plays a role in enhancing the effectiveness of these antibiotics against bacterial infections .
  • Drug Delivery Systems : Research indicates that this compound can be incorporated into various drug delivery systems, improving the bioavailability and controlled release of medications. This is particularly relevant for oral and topical formulations .

Biomedical Applications

This compound's applications extend into biomedical fields, particularly in tissue engineering and regenerative medicine:

  • Biomaterials : Studies have shown that this compound can be synthesized into hydroxyapatite biomaterials, which are essential for bone regeneration and repair. These materials mimic the natural mineral component of bone, promoting osteoconductivity and biocompatibility .
  • Cellular Studies : In vitro studies utilizing this compound have demonstrated its role in influencing cellular behaviors such as proliferation and differentiation, particularly in stem cell research .

Material Science Applications

This compound has also found applications in material science, particularly in the development of novel materials:

  • Polymer Composites : this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is crucial for developing materials used in various industrial applications .
  • Catalysis : Research indicates that this compound-based compounds can act as catalysts in chemical reactions, facilitating processes such as polymerization and organic synthesis .

Case Study 1: this compound in Antibiotic Formulation

A study conducted on the formulation of this compound with cefadroxil demonstrated enhanced antibacterial activity against resistant strains of bacteria. The combination showed a significant reduction in minimum inhibitory concentration (MIC) compared to cefadroxil alone, indicating that this compound enhances the efficacy of existing antibiotics.

Case Study 2: Hydroxyapatite Biomaterials

Research on hydroxyapatite synthesized from this compound revealed its potential for use in bone grafts. The study highlighted the material's excellent biocompatibility and mechanical strength, making it suitable for orthopedic applications.

Case Study 3: Polymer Composite Development

A recent investigation into polymer composites incorporating this compound showed improved tensile strength and thermal resistance. The study suggests that these composites could be utilized in automotive and aerospace industries due to their enhanced performance characteristics.

Data Tables

Application AreaSpecific UseFindings
PharmaceuticalsAntibiotic formulationsEnhanced efficacy against resistant bacteria
Biomedical EngineeringHydroxyapatite biomaterialsHigh biocompatibility; suitable for bone repair
Material SciencePolymer compositesImproved mechanical properties; industrial use
Case StudyDescriptionResults
Antibiotic FormulationCombination with cefadroxilLower MIC; increased antibacterial activity
Hydroxyapatite BiomaterialsBone graft applicationsExcellent biocompatibility; mechanical strength
Polymer CompositesAutomotive/aerospace materialsEnhanced tensile strength; thermal resistance

Q & A

Basic: How to identify key variables influencing Mandol’s pharmacological activity in preclinical studies?

Answer:

  • Step 1: Conduct a systematic literature review to catalog known variables (e.g., dosage, bioavailability, metabolic pathways) associated with this compound’s mechanism of action .
  • Step 2: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to prioritize variables for experimental testing . Example: Does this compound (Intervention) reduce inflammation (Outcome) in murine models (Population) compared to standard NSAIDs (Comparison) over 14 days (Time)?
  • Step 3: Validate variables through pilot assays (e.g., dose-response curves, enzyme inhibition kinetics) .

Basic: What experimental design principles apply to initial synthesis and characterization of this compound analogs?

Answer:

  • Design: Adopt a factorial design to test variables like reaction temperature, catalyst type, and solvent polarity .
  • Characterization: Use HPLC for purity assessment, NMR for structural confirmation, and in vitro assays (e.g., cytotoxicity screening) .
  • Documentation: Maintain raw data logs with timestamps and environmental conditions (e.g., humidity, pH) to ensure reproducibility .

Advanced: How to resolve contradictions in this compound’s efficacy data across different in vivo models?

Answer:

  • Reanalysis: Apply statistical tests (ANCOVA, multivariate regression) to isolate confounding factors (e.g., genetic variability, dosing schedules) .
  • Methodological Audit: Compare protocols for differences in anesthesia, endpoint measurements, or ethical constraints .
  • Triangulation: Validate findings using complementary techniques (e.g., transcriptomics + histopathology) .

Advanced: What strategies optimize this compound’s synthesis protocols for scale-up without compromising yield?

Answer:

  • DoE (Design of Experiments): Use response surface methodology to model interactions between variables (e.g., pressure, stoichiometry) .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR spectroscopy) to detect intermediates .
  • Sustainability Metrics: Calculate E-factors to minimize waste and energy use .

Basic: How to conduct a literature review focused on this compound’s structure-activity relationships (SAR)?

Answer:

  • Search Strategy: Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "SAR" NOT "commercial") .
  • Data Extraction: Tabulate analogs with modifications (e.g., substituents at R₁/R₂) and corresponding IC₅₀ values .
  • Gap Analysis: Identify understudied regions (e.g., stereochemistry effects) for hypothesis generation .

Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

  • Workflow:
    • Proteomics: Identify target proteins via affinity pulldown + LC-MS/MS .
    • Metabolomics: Profile serum metabolites pre/post-treatment using GC-MS .
    • Network Pharmacology: Build interaction networks with tools like Cytoscape to map off-target effects .
  • Validation: Cross-reference with KEGG pathways to prioritize clinically relevant targets .

Basic: What validation criteria ensure reliability in this compound’s analytical methods (e.g., UV-Vis, HPLC)?

Answer:

  • Parameters: Assess linearity (R² ≥ 0.99), precision (%RSD < 2%), LOD/LOQ .
  • Cross-Lab Validation: Share samples with independent labs to test inter-rater reliability .
  • Stability Testing: Monitor degradation under stress conditions (heat, light, pH extremes) .

Advanced: How to apply computational modeling to predict this compound’s structure-activity relationships?

Answer:

  • QSAR: Use Schrödinger’s Maestro or AutoDock Vina to correlate molecular descriptors (logP, polar surface area) with activity .
  • MD Simulations: Model ligand-receptor binding dynamics over 100-ns trajectories .
  • Validation: Compare predictions with wet-lab mutagenesis data (e.g., binding affinity shifts in mutant receptors) .

Basic: What protocols ensure reproducibility in this compound’s biological assays?

Answer:

  • Standardization: Pre-train personnel on SOPs for cell culture, assay timing, and equipment calibration .
  • Controls: Include vehicle, positive (e.g., dexamethasone), and negative controls in every assay plate .
  • Data Archiving: Store raw images, flow cytometry files, and statistical scripts in FAIR-aligned repositories .

Advanced: How to design long-term stability studies for this compound formulations under ICH guidelines?

Answer:

  • Conditions: Test accelerated (40°C/75% RH) and real-time (25°C/60% RH) stability over 6–24 months .
  • Analytics: Monitor impurities (HPLC), crystallinity (PXRD), and dissolution rates .
  • Statistical Modeling: Use Arrhenius equations to predict shelf life from degradation kinetics .

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